molecular formula C10H11BrFNO B7936002 (S)-2-Bromo-N-(1-(3-fluorophenyl)ethyl)acetamide

(S)-2-Bromo-N-(1-(3-fluorophenyl)ethyl)acetamide

Cat. No.: B7936002
M. Wt: 260.10 g/mol
InChI Key: PLJPJTCLMCPFGK-ZETCQYMHSA-N
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Description

(S)-2-Bromo-N-(1-(3-fluorophenyl)ethyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromine atom, a fluorophenyl group, and an ethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromo-N-(1-(3-fluorophenyl)ethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the intermediate (S)-1-(3-fluorophenyl)ethanamine.

    Bromination: The intermediate is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Acetylation: The brominated intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-N-(1-(3-fluorophenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Reduction: Formation of (S)-1-(3-fluorophenyl)ethanamine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(S)-2-Bromo-N-(1-(3-fluorophenyl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-N-(1-(3-fluorophenyl)ethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming covalent or non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Bromo-N-(1-phenylethyl)acetamide: Similar structure but lacks the fluorine atom.

    (S)-2-Bromo-N-(1-(4-fluorophenyl)ethyl)acetamide: Similar structure with the fluorine atom at the para position.

    (S)-2-Chloro-N-(1-(3-fluorophenyl)ethyl)acetamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

(S)-2-Bromo-N-(1-(3-fluorophenyl)ethyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and binding properties

Properties

IUPAC Name

2-bromo-N-[(1S)-1-(3-fluorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-7(13-10(14)6-11)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJPJTCLMCPFGK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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